1-Fluoro-3-isocyanobenzene
Overview
Description
1-Fluoro-3-isocyanobenzene is a compound that is related to various fluorobenzene derivatives. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the research on similar fluoroaromatic compounds. These compounds are characterized by the presence of fluorine atoms and a benzene ring, which can significantly alter their physical and chemical properties compared to benzene itself .
Synthesis Analysis
The synthesis of fluoroaromatic compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, involves multiple steps and the use of spectral identification techniques like IR, 1H NMR, and EI mass spectral analysis for confirmation . Although the synthesis of 1-Fluoro-3-isocyanobenzene is not explicitly described, similar methods and analytical techniques would likely be employed to synthesize and confirm its structure.
Molecular Structure Analysis
The molecular structure of fluoroaromatic compounds is often confirmed by X-ray crystallographic studies. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated in this manner, revealing intramolecular hydrogen bonding . The crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋯F–C interactions, which could be similar to the interactions present in 1-Fluoro-3-isocyanobenzene .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1-Fluoro-3-isocyanobenzene. However, the presence of the isocyanate group in the molecule suggests that it would be reactive towards nucleophiles, and the fluorine atom could influence its reactivity due to its electronegativity and the potential for hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroaromatic compounds are influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene is stabilized by C–H⋯F–C hydrogen bonding and short F⋯F separations . The infrared spectroscopy of anionic hydrated fluorobenzenes reveals that the presence of fluorine atoms leads to a distortion from the neutral planar molecular geometries and creates different binding sites for water molecules . These findings suggest that 1-Fluoro-3-isocyanobenzene would also exhibit unique physical and chemical properties due to the influence of the fluorine atom and the isocyanate group.
Scientific Research Applications
Photochemical Properties :
- 1-Fluoro-3-isocyanobenzene demonstrates notable behaviors under photochemical conditions. Studies on similar compounds (1-fluoro-2, 1-fluoro-3, and 1-fluoro-4-trifluoromethylbenzenes) in the gas phase have shown variations in quantum yields under different excitation wavelengths. This indicates a potential for exploring 1-fluoro-3-isocyanobenzene in photochemistry applications (Al-ani, 1973).
Nucleophilic Substitution Reactions :
- The compound's role in N-heterocyclic carbene (NHC) catalyzed nucleophilic substitution of fluorobenzenes is significant. This process typically involves the replacement of fluoro groups by aroyl groups derived from aromatic aldehydes. The efficiency of 1,3,4,5-tetramethylimidazol-2-ylidene as a catalyst in this context suggests applications in organic synthesis and material science (Suzuki et al., 2008).
Molecular Rearrangements and Chemical Reactions :
- Research into the interaction of 1-fluoro-3-isocyanobenzene with cysteine, as part of studying the mechanism of action of alkylating agents, showcases its utility in biochemical studies and possibly in the development of pharmaceutical compounds (Burchfield, 1958).
Structural and Chemical Analysis :
- C−H···F interactions in the crystal structures of some fluorobenzenes, including compounds similar to 1-fluoro-3-isocyanobenzene, have been discussed, highlighting its potential in crystallography and materials science (Thalladi et al., 1998).
Applications in Organometallic Chemistry :
- The compound's use in the synthesis of new fluorobenzene chromium dicarbonylisocyanide complexes and its potential for anchoring haloareneCr(CO)3 complexes implies its significance in the field of organometallic chemistry and catalyst development (Maiorana et al., 2000).
Biodegradation Studies :
- Studies on the biodegradation of difluorobenzenes by microbial strains like Labrys portucalensis suggest environmental applications, particularly in the degradation of industrial pollutants and the study of microbial remediation processes (Moreira et al., 2009).
Photodynamics and Molecular Switches :
- The compound’s photodynamic properties have been explored in simulations for laser-controlled isomerization, indicating its potential use in the development of chiroptical molecular switches and advanced photonic materials (Kröner et al., 2008).
Safety And Hazards
The safety information for 1-Fluoro-3-isocyanobenzene includes several hazard statements: H302, H312, H315, H319, H332, H334 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P501 .
properties
IUPAC Name |
1-fluoro-3-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWLGUUHHQIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374646 | |
Record name | 1-fluoro-3-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-isocyanobenzene | |
CAS RN |
24075-35-2 | |
Record name | 1-Fluoro-3-isocyanobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24075-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-fluoro-3-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-3-isocyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.